RHODIUM(III) SODIUM CHLORIDE DIHYDRATE
Description
Significance of Rhodium(III) Complexes as Precursors in Contemporary Chemical Synthesis and Catalysis
Rhodium(III) complexes are of paramount importance as precursors in the synthesis of a wide array of catalytically active species. These complexes, particularly those containing chloride ligands, serve as common starting materials for the preparation of both rhodium(I) and other rhodium(III) catalysts. The Rh(III) oxidation state is a frequent starting point in organometallic chemistry, with hydrated rhodium trichloride (B1173362) being a primary reagent that can be transformed into various organometallic complexes. These complexes often exhibit high activity, broad substrate scope, and compatibility with numerous functional groups, making them invaluable in modern chemical synthesis.
The significance of Rh(III) precursors extends to their role in homogeneous catalysis, a field where rhodium-based catalysts have demonstrated exceptional efficiency. For instance, Rh(III) complexes are instrumental in C-H bond activation, a powerful strategy for the direct functionalization of organic molecules. The reactivity of the Rh(III)-C(aryl) bond, which is more polarized than corresponding bonds in other transition metals like palladium(II), contributes to the unique catalytic activity of rhodium complexes. This has led to the development of diverse catalytic transformations, including asymmetric hydrogenation, hydroformylation, and the synthesis of complex heterocyclic structures.
Historical Development of Rhodium(III) Chemistry and the Role of Hydrated Chloride Salts
The history of rhodium chemistry dates back to the early 19th century with the discovery of the element itself. In 1803, William Hyde Wollaston isolated rhodium from a sample of platinum ore. researchgate.net The process involved dissolving the ore in aqua regia, a mixture of nitric and hydrochloric acids. researchgate.netjk-sci.com After a series of precipitation steps to remove other platinum group metals, Wollaston was left with a red solution containing rhodium chloride salts. researchgate.netcambridge.org The name "rhodium" was derived from the Greek word "rhodon," meaning rose, a reference to the color of its chloride compounds in solution. researchgate.net
From its inception, hydrated chloride salts have been central to the development of rhodium chemistry. The initial isolation by Wollaston yielded rose-red crystals of sodium rhodium chloride. researchgate.net These early rhodium chloride compounds, including the hydrated forms, became the foundational materials for subsequent investigations into the element's properties and reactivity. Historically, RhCl₃·xH₂O has been the traditional starting material for the synthesis of most Rh(III) complexes. directivepublications.org The progression of rhodium chemistry saw the use of these hydrated chlorides in the preparation of a vast number of coordination and organometallic compounds, which eventually led to the discovery of their catalytic prowess in the 20th century.
Overview of Coordination Chemistry Principles Applied to Rhodium(III) Species
The coordination chemistry of rhodium(III) is characterized by a set of well-defined principles that govern its bonding, structure, and reactivity.
Oxidation State and Electronic Configuration: Rhodium can exist in a range of oxidation states from -3 to +5, with +1 and +3 being the most common. americanelements.com Rhodium(III) has a d⁶ electronic configuration. In an octahedral ligand field, which is the most common geometry for Rh(III) complexes, these six d-electrons occupy the lower energy t₂g orbitals, resulting in a low-spin, diamagnetic complex. This configuration imparts significant kinetic inertness to Rh(III) complexes.
Coordination Geometry: Rhodium(III) compounds typically exhibit an octahedral geometry, where the central rhodium ion is surrounded by six ligands. This arrangement is highly stable for a d⁶ metal ion.
Ligand Types: Rhodium(III) forms stable complexes with a wide variety of ligands. These include:
Halides: Chloride (Cl⁻) is a very common ligand in rhodium(III) chemistry, forming species like the hexachlororhodate(III) anion, [RhCl₆]³⁻.
N-donor ligands: Ammonia (B1221849) (NH₃), pyridine, and bipyridine are examples of nitrogen-containing ligands that form stable complexes with Rh(III).
O-donor ligands: Water (H₂O), acetylacetonate, and carboxylates are common oxygen-donor ligands.
P-donor ligands: Phosphines, such as triphenylphosphine (B44618) (PPh₃), are crucial ligands in the organometallic chemistry of rhodium, although they often facilitate the reduction of Rh(III) to Rh(I).
Isomerism: Rhodium(III) complexes, particularly octahedral ones, can exhibit various forms of isomerism, including:
Geometric Isomerism: In complexes of the type [MA₂B₄] or [MA₃B₃], ligands can be arranged in different spatial orientations, leading to cis and trans or facial (fac) and meridional (mer) isomers, respectively.
Linkage Isomerism: This occurs when a ligand can coordinate to the metal center through different atoms.
Ionization Isomerism: This arises from the exchange of a ligand in the coordination sphere with an ion outside the coordination sphere.
Reaction Mechanisms: The kinetically inert nature of d⁶ Rh(III) complexes means that ligand substitution reactions are generally slow. These reactions can proceed through various mechanisms, which are influenced by the nature of the ligands and the reaction conditions.
The principles of coordination chemistry are fundamental to understanding the role of Rhodium(III) sodium chloride dihydrate as a precursor, as its reactions will involve the substitution of its chloride and aqua ligands by other donor molecules to form new, catalytically active complexes.
Scope of Academic Research on this compound and Related Hexachlororhodate(III) Species
Academic research on this compound specifically is limited, with the more common hydrated rhodium(III) chloride (often a trihydrate) being the focus of many studies. However, extensive research has been conducted on the closely related sodium hexachlororhodate(III) (Na₃RhCl₆) and the [RhCl₆]³⁻ anion in general.
Research on sodium hexachlororhodate(III) has provided valuable insights into its structural and physical properties. For instance, X-ray powder diffraction studies have determined the crystal structure of anhydrous Na₃RhCl₆. researchgate.netcambridge.orgdesy.de These studies have revealed that it is isostructural with the Na₃CrCl₆ structure type. researchgate.netcambridge.orgdesy.de
Spectroscopic investigations have also been a key area of research, providing information about the electronic structure and bonding within the [RhCl₆]³⁻ anion. Furthermore, the role of sodium hexachlororhodate(III) as a precursor in the synthesis of other rhodium compounds is a significant area of study. It is a key intermediate in the purification of rhodium from other platinum group metals and serves as a starting material for the production of hydrated rhodium(III) chloride. wikipedia.org
The following tables summarize some of the key data available for sodium hexachlororhodate.
| Property | Value |
| Chemical Formula | Na₃RhCl₆ |
| Molar Mass | 384.59 g/mol |
| Appearance | Red powder |
| Crystal System | Trigonal |
| Space Group | P-31c |
Table 1: Physical and Crystallographic Properties of Anhydrous Sodium Hexachlororhodate(III)
| Parameter | Value (Å) |
| a | 6.8116(1) |
| c | 11.9196(2) |
Properties
CAS No. |
14972-02-2 |
|---|---|
Molecular Formula |
Cl4H4NaO2Rh |
Molecular Weight |
303.725 |
IUPAC Name |
sodium;rhodium(3+);tetrachloride;dihydrate |
InChI |
InChI=1S/4ClH.Na.2H2O.Rh/h4*1H;;2*1H2;/q;;;;+1;;;+3/p-4 |
InChI Key |
ZYWMPHDVZYVMFB-UHFFFAOYSA-J |
SMILES |
O.O.[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Rh+3] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Studies of Rhodium Iii Sodium Chloride Dihydrate
Established and Novel Synthetic Routes for Rhodium(III) Sodium Chloride Dihydrate and its Analogues
The synthesis of sodium hexachlororhodate(III) and its various hydrates is foundational to much of rhodium chemistry. These methods range from traditional aqueous preparations to more modern approaches aimed at improving purity, yield, and environmental impact.
Control of Hydration State and Crystallization for High Purity Materials
The preparation of high-purity sodium hexachlororhodate(III) often involves the reaction of rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O) with a stoichiometric excess of sodium chloride in an aqueous solution. The resulting hexachlororhodate(III) anion, [RhCl₆]³⁻, is then crystallized by careful control of temperature and solvent concentration.
Controlling the hydration state of the final product to specifically isolate the dihydrate is a nuanced process. Generally, the degree of hydration in crystalline salts is influenced by factors such as the temperature of crystallization, the humidity of the surrounding atmosphere, and the presence of dehydrating agents. nih.gov For instance, crystallization from a highly concentrated aqueous solution at elevated temperatures may favor the formation of lower hydrates or the anhydrous salt, while crystallization at lower temperatures from less saturated solutions might yield higher hydrates like the dodecahydrate. nih.gov The use of a dehydrating agent during crystallization can also be employed to favor the formation of a specific, lower hydration state. nih.gov
To obtain high-purity materials, recrystallization is a common technique. Dissolving the crude sodium hexachlororhodate(III) hydrate in water and allowing it to slowly recrystallize can help in the removal of impurities. The precise conditions for obtaining the dihydrate are not extensively detailed in readily available literature, suggesting that the dodecahydrate is the more commonly isolated and commercially available form.
Table 1: Factors Influencing Hydration State during Crystallization
| Factor | Influence on Hydration State | Rationale |
| Temperature | Higher temperatures generally favor lower hydration states. | Increased kinetic energy can overcome the forces holding water molecules in the crystal lattice. |
| Solvent Concentration | Higher solute concentration can lead to lower hydrates. | Reduced water activity in concentrated solutions can limit the incorporation of water into the crystal structure. |
| Humidity | Lower humidity during drying and storage prevents the uptake of atmospheric moisture. | Hygroscopic nature of the salt can lead to changes in hydration state if not controlled. |
| Dehydrating Agents | Presence of dehydrating agents can promote the formation of lower hydrates. | These agents compete for water molecules, reducing their availability for incorporation into the crystal lattice. |
Ligand Exchange Reactions in Synthesis of Rhodium(III) Complexes from this compound
Sodium hexachlororhodate(III) is a versatile starting material for the synthesis of a multitude of rhodium(III) complexes through ligand exchange reactions. In these reactions, the chloride ligands in the [RhCl₆]³⁻ complex are substituted by other ligands. The substitution of these ligands is a kinetically controlled process. nih.gov
A prominent example is the synthesis of rhodium(III) ammine complexes. The reaction of an aqueous solution of sodium hexachlororhodate(III) with ammonia (B1221849) can lead to the stepwise substitution of chloride ligands by ammonia molecules. The extent of substitution and the resulting product distribution can be controlled by reaction conditions such as pH, temperature, and the concentration of ammonia. nih.gov For instance, at a neutral pH, the initial product is often (NH₄)₂[Rh(NH₃)Cl₅]. nih.gov By increasing the basicity, further substitution can be achieved to yield complexes like trans-[Rh(NH₃)₄Cl₂]Cl. nih.gov
The synthesis of various rhodium(III) chloroamines from [RhCl₆]³⁻ is summarized in the following table, illustrating the versatility of ligand exchange reactions.
Table 2: Examples of Ligand Exchange Reactions Starting from [RhCl₆]³⁻
| Reagent(s) | Product(s) | Reaction Conditions |
| Ammonia (at neutral pH) | (NH₄)₂[Rh(NH₃)Cl₅] | Controlled pH using buffer solutions. nih.gov |
| Ammonia (at high pH) | trans-[Rh(NH₃)₄Cl₂]Cl | Higher concentration of ammonia and more basic conditions. nih.gov |
| Ammonia (in autoclave) | [Rh(NH₃)₆]Cl₃ | Concentrated aqueous ammonia under high temperature and pressure. nih.gov |
| Nitrite followed by ammonia and HCl | cis-[Rh(NH₃)₂Cl₄]⁻, fac-[Rh(NH₃)₃Cl₃] | Multi-step synthesis involving stable nitrito-ligand intermediates. nih.gov |
Green Chemistry Approaches in Rhodium(III) Complex Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of rhodium chemistry, this often involves the use of environmentally benign solvents (like water), renewable starting materials, and energy-efficient reaction conditions.
One green approach is the use of plant extracts as reducing and stabilizing agents in the synthesis of rhodium nanoparticles from rhodium precursors. nih.gov While this applies to the synthesis of rhodium in a different oxidation state, the underlying principles can be adapted for the synthesis of Rh(III) complexes. For instance, the use of water as a solvent for ligand exchange reactions of sodium hexachlororhodate(III) is an inherently green aspect of its chemistry.
Furthermore, developing catalytic routes to rhodium(III) complexes, where a small amount of a catalyst can facilitate the transformation, would be a significant green advancement. The choice of the metal salt precursor can also influence the properties of the final product in green synthetic methods. nih.gov Future research in this area could focus on developing solvent-free reaction conditions or using microwave-assisted synthesis to reduce reaction times and energy consumption.
Mechanistic Investigations of this compound Formation and Transformation Pathways
Understanding the mechanisms of formation and reaction of sodium hexachlororhodate(III) is crucial for controlling the synthesis of desired rhodium compounds. This involves studying the kinetics and thermodynamics of the species in solution and the influence of various reaction parameters.
Kinetic and Thermodynamic Aspects of Solution-State Rhodium(III) Speciation
In aqueous chloride solutions, rhodium(III) exists as a mixture of various aquachloro complexes in equilibrium. The speciation is highly dependent on the chloride ion concentration and the age of the solution. The general equilibrium can be represented as:
[Rh(H₂O)₆]³⁺ + nCl⁻ ⇌ [RhClₙ(H₂O)₆₋ₙ]⁽³⁻ⁿ⁾⁺ + nH₂O
At high chloride concentrations, the predominant species is the hexachlororhodate(III) anion, [RhCl₆]³⁻. The kinetics of the aquation (replacement of Cl⁻ by H₂O) and anation (replacement of H₂O by Cl⁻) reactions of these complexes have been studied. The substitution reactions of rhodium(III) complexes are generally slow, which allows for the isolation of various intermediates.
Thermodynamic stability constants for the formation of the different rhodium(III) chloride complexes have been determined, providing insight into the distribution of species under different conditions. The kinetics of ligand exchange are crucial as they determine whether the equilibrium state is readily achieved.
Influence of Reaction Conditions on Product Distribution and Isomer Formation
The outcome of reactions involving sodium hexachlororhodate(III) is highly sensitive to the reaction conditions. Factors such as pH, temperature, reactant concentrations, and the presence of catalysts can significantly influence the product distribution and the formation of specific isomers.
As mentioned in section 2.1.2, the pH of the reaction medium is a critical factor in the amination of [RhCl₆]³⁻. nih.gov The concentration of the incoming ligand also plays a crucial role; for example, using a high concentration of a new ligand can drive the equilibrium towards the fully substituted product.
In the formation of disubstituted octahedral complexes like [Rh(NH₃)₂Cl₄]⁻, both cis and trans isomers are possible. The stereochemical outcome of the reaction can be influenced by the trans-effect of the ligands. The trans-effect describes the labilizing effect of a ligand on the ligand positioned trans to it. In the case of the reaction of [RhCl₆]³⁻ with ammonia, the low trans-effect of the coordinated ammonia compared to chloride leads to the formation of the cis-[Rh(NH₃)₂Cl₄]⁻ isomer. nih.gov This demonstrates how an understanding of mechanistic principles can be used to control the stereochemistry of the final product. The presence of reducing agents can also alter the reaction pathway by potentially forming highly reactive Rh(I) intermediates, which can then be re-oxidized to the desired Rh(III) product. nih.gov
Preparation of Supported Rhodium Catalysts from this compound Precursors
The synthesis of supported rhodium catalysts is a critical step in the development of effective heterogeneous catalysts for a wide range of industrial applications, including hydrogenation, hydroformylation, and the reduction of nitrogen oxides. mdpi.com The choice of preparation method significantly influences the final properties of the catalyst, such as metal particle size, dispersion, and the nature of the metal-support interaction, all of which dictate its activity, selectivity, and stability. This compound, containing the hexachlororhodate(III) anion ([RhCl₆]³⁻), is a common and water-soluble precursor for these syntheses. google.com Key methodologies for preparing supported rhodium catalysts from this and similar chloride precursors include impregnation, ion exchange, and deposition-precipitation.
The selection of the precursor salt itself is a crucial parameter. Studies have shown that for a given support, using a rhodium acetate (B1210297) precursor can lead to a higher amount of atomically dispersed rhodium atoms compared to a rhodium chloride precursor. nih.gov However, rhodium chlorides remain widely used due to their cost-effectiveness and accessibility. The following sections detail the primary methods used to disperse rhodium from chloride-based precursors onto various support materials.
Incipient Wetness Impregnation (IWI)
Incipient wetness impregnation is a widely utilized, convenient, and scalable method for synthesizing supported catalysts. atomiclayerdeposition.com The technique involves dissolving the this compound precursor in a solvent, typically deionized water, to form a solution. The volume of this solution is carefully measured to be equal to the total pore volume of the support material. This solution is then added to the dry support (e.g., silica (B1680970), alumina (B75360), or titania), and capillary action draws the solution into the pores. atomiclayerdeposition.commpg.de After an aging period, the solvent is removed by drying, leaving the rhodium precursor deposited on the support's surface. Subsequent calcination and/or reduction steps are performed to convert the precursor into the active metallic rhodium phase. google.com
The distribution and size of the final rhodium nanoparticles are influenced by several factors during the IWI process, including the drying rate, calcination temperature, and the specific interaction between the rhodium precursor and the support surface. atomiclayerdeposition.commpg.de For instance, a rhodium catalyst with a metal content of approximately 0.5% was prepared by impregnating a silica support with an aqueous solution of rhodium(III) chloride. The impregnated support was then dried at 150°C and subsequently reduced in a hydrogen atmosphere at 300°C to yield the final catalyst. google.com
| Support Material | Rh Precursor | Rh Loading (wt%) | Drying Conditions | Reduction Conditions | Key Finding | Source |
|---|---|---|---|---|---|---|
| Silica (SiO₂) | RhCl₃ aqueous solution | ~0.5 | Air-dried, then 150°C for 3 hours | 300°C in H₂ atmosphere | Demonstrated a standard method for obtaining a 0.5% Rh/SiO₂ catalyst. | google.com |
| Alumina (Al₂O₃) | (NH₄)₃RhCl₆·H₂O | 1.0 | 60-90°C for 2 hours | Calcined at 550°C for 4 hours, followed by H₂ reduction | Rhodium was distributed evenly on the alumina surface. | nih.gov |
| Titania (TiO₂) | RhCl₃ aqueous solution | Not specified | Air-dried | Reduced in H₂ atmosphere | Used to prepare Rh nanoparticles supported on titania for further studies. | atomiclayerdeposition.com |
| Zinc Ferrite (ZnFe₂O₄) | Rh-containing HNO₃ solution | 1.0 | Rotary evaporated at 60°C, then 80°C for 72 hours | Treated at 500°C in air flow | Wet impregnation was used as a conventional method to compare against catalysts prepared by exsolution. | nih.gov |
Deposition-Precipitation
The deposition-precipitation method offers another route to finely dispersed rhodium particles. This technique involves impregnating the support with an acidic aqueous solution of a water-soluble rhodium salt, such as one derived from Rhodium(III) sodium chloride. google.com Following the initial impregnation, the support is treated with an aqueous alkaline solution (e.g., sodium hydroxide). This change in pH causes the rhodium salt to convert into insoluble rhodium hydroxide (B78521), which precipitates onto the support surface. google.com The amount of alkaline compound used is sufficient to neutralize the acid and facilitate the complete conversion of the rhodium salt. google.com The final steps involve drying and reduction of the support, which transforms the rhodium hydroxide into active rhodium metal.
This method can provide better control over the location of the metal particles. By carefully controlling the pH and impregnation steps, it is possible to have the rhodium metal concentrated in the surface layer of the support particles. google.com For example, one patented method involves dipping a silica or titania support into an aqueous solution of a rhodium salt with a pH of 1 or less, followed by dipping it into an alkaline solution to precipitate rhodium hydroxide before drying and reduction. google.com
| Support Material | Precursor Solution | Precipitating Agent | Post-Treatment | Key Finding | Source |
|---|---|---|---|---|---|
| Silica (SiO₂) | Aqueous RhCl₃ (pH ≤ 1) | Aqueous alkaline solution (e.g., NaOH) | Drying and reduction | Method allows for the deposition of rhodium predominantly in the surface layer of the support particles. | google.com |
| Titania (TiO₂) | Aqueous RhCl₃ (pH ≤ 1) | Aqueous alkaline solution | Drying and reduction | An alternative support for achieving surface-layer deposition of rhodium metal. | google.com |
| Various Supports | Aqueous solution of metal salt | Addition of a precipitation agent (e.g., changing pH) | Drying, calcination, reduction | Precipitation ideally occurs on the support surface when the solution concentration is between saturation and the nucleation threshold. | mpg.de |
Ion Exchange
The ion-exchange method leverages electrostatic interactions between ionic rhodium complexes in solution and charged sites on the support surface. mpg.de This technique is particularly effective for supports with inherent ion-exchange capabilities, such as zeolites and certain metal oxides like alumina. researchgate.netresearchgate.net In an aqueous solution, Rhodium(III) sodium chloride can form various chloro-aqua complexes, including anionic species like [RhClₙ(OH)₄₋ₙ(H₂O)₂]⁻. researchgate.net These anionic complexes can be exchanged with surface hydroxyl groups on a support like alumina.
The process typically involves suspending the support material in an excess of the rhodium precursor solution and allowing it to reach equilibrium. mpg.de After equilibrium is achieved, the support is filtered, washed, dried, and reduced. The metal loading is limited by the ion-exchange capacity of the support. mpg.de Research has shown that the structure of the support material significantly influences the final catalyst properties; laminar structures tend to achieve higher metal content, while zeolitic structures often result in better metal dispersion. researchgate.net
| Support Material | Rh Precursor Species | Method | Key Finding | Source |
|---|---|---|---|---|
| Aluminosilicates (Laminar and Zeolitic) | [Rh(Me₂CO)x(NBD)]ClO₄ | Ion Exchange | Laminar supports achieved higher metal content, while zeolitic supports showed better rhodium dispersion. | researchgate.net |
| Aluminum Oxide on Aluminum Foil | RhCl₃-derived species (e.g., [RhClₙ(OH)₄₋ₙ(H₂O)₂]⁻) | Electrostatic Adsorption | Freshly prepared catalysts contained adsorbed Rh-complexes where chloro ligands were displaced by surface OH groups. | researchgate.net |
| CeO₂ and γ-Al₂O₃ | Rh precursors | Strong Electrostatic Adsorption | Synthesis conditions optimized for strong electrostatic adsorption were also optimal for producing atomically dispersed rhodium species. | researchgate.net |
| Zeolites | Metal complexes (e.g., [Pt(NH₃)₄]²⁺) | Ion Exchange | Ion exchange strongly binds ions, which can lead to irreversible occupation of initial exchange sites and potentially inhomogeneous loading. | mpg.de |
Sophisticated Structural Elucidation and Spectroscopic Characterization of Rhodium Iii Sodium Chloride Dihydrate
Single-Crystal and Powder X-ray Diffraction Analysis of Rhodium(III) Sodium Chloride Dihydrate
X-ray diffraction (XRD) is a cornerstone technique for the unambiguous determination of the atomic arrangement within a crystalline solid. tcd.ie It allows for the precise measurement of unit cell dimensions, bond lengths, and bond angles, which collectively define the crystal structure. latech.edu For the subject compound, both single-crystal and powder diffraction methods offer valuable information.
While specific crystallographic data for the dihydrate form (Na₃RhCl₆·2H₂O) is not extensively detailed in the surveyed literature, a comprehensive powder X-ray diffraction study on the anhydrous form, Trisodium hexachlororhodate (Na₃RhCl₆), provides critical structural insights. cambridge.org Dehydrated by heating, the resulting dark red powder was analyzed, revealing a crystal structure isostructural with the Na₃CrCl₆ type. cambridge.org
The analysis confirmed that Na₃RhCl₆ crystallizes in the trigonal space group P3c1. The determined unit-cell parameters from the Rietveld refinement of the powder diffraction data are presented in Table 1. cambridge.org
| Parameter | Value |
|---|---|
| Crystal System | Trigonal |
| Space Group | P3c1 (No. 165) |
| a (Å) | 6.8116(1) |
| c (Å) | 11.9196(2) |
| Volume (ų) | 478.95(2) |
| Z | 2 |
Within this structure, the rhodium(III) ion is coordinated by six chloride ligands, forming the discrete hexachlororhodate(III) anion, [RhCl₆]³⁻. This anion possesses a regular octahedral geometry, which is a characteristic coordination for Rh(III) complexes. The crystal packing consists of these [RhCl₆]³⁻ octahedra and the sodium (Na⁺) cations arranged in a specific three-dimensional lattice. The refinement of the diffraction data also identified a small percentage of sodium chloride (NaCl) as a secondary phase that likely formed during the dehydration process. cambridge.org
In the hydrated form, this compound (Na₃RhCl₆·2H₂O), the two water molecules per formula unit are integral to the crystal structure, participating in and stabilizing the lattice through hydrogen bonding. While the precise crystal structure of the dihydrate is not detailed in the available literature, the principles of hydration in inorganic salts allow for a robust description of their expected role.
The concept of pseudo-translational sublattices is a useful tool for describing the crystal packing in complexes with high symmetry, such as those containing octahedral units. This approach has been effectively applied to a series of rhodium(III) chloroamine complexes, [RhClₓ(NH₃)₆₋ₓ], which are structurally related to the [RhCl₆]³⁻ anion.
In these structures, the octahedral complex ions are often arranged in a highly regular fashion that approximates a close-packed lattice, such as a face-centered cubic (fcc) or hexagonal close-packed (hcp) arrangement. A pseudo-translational sublattice describes this underlying, highly symmetric arrangement of the complexes. The counter-ions and solvent molecules then occupy the tetrahedral and octahedral voids within this pseudo-lattice. This crystallographic feature suggests an efficient packing mechanism driven by the shape of the octahedral complexes and electrostatic interactions. It is highly probable that a similar packing principle applies to the crystal structure of this compound, where the [RhCl₆]³⁻ anions would form a pseudo-lattice with Na⁺ cations and water molecules filling the interstitial sites.
Comprehensive Spectroscopic Characterization of this compound and its Derivatives
Spectroscopic techniques probe the energy levels within molecules and provide detailed information about bonding, functional groups, and electronic structure. For this compound, vibrational and electronic spectroscopy are particularly illuminating.
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is used to study the vibrational modes of molecules. For Na₃RhCl₆·2H₂O, these methods are ideal for characterizing the internal vibrations of the [RhCl₆]³⁻ anion.
The [RhCl₆]³⁻ anion has a perfect octahedral geometry, belonging to the Oₕ point group. Group theory predicts the number and activity of its vibrational modes. For an octahedral MX₆ species, there are 3N-6 = 15 vibrational modes, which are classified by their symmetry representations as follows:
A₁g + E₉ + 2T₁ᵤ + T₂₉ + T₂ᵤ
The activity of these modes in IR and Raman spectroscopy is dictated by selection rules. The predicted activities and descriptions are summarized in Table 2.
| Mode | Symmetry | Description | Raman Activity | IR Activity |
|---|---|---|---|---|
| ν₁ | A₁g | Symmetric Rh-Cl Stretch | Active (polarized) | Inactive |
| ν₂ | E₉ | Asymmetric Rh-Cl Stretch | Active (depolarized) | Inactive |
| ν₃ | T₁ᵤ | Asymmetric Rh-Cl Stretch | Inactive | Active |
| ν₄ | T₁ᵤ | Cl-Rh-Cl Bend | Inactive | Active |
| ν₅ | T₂₉ | Cl-Rh-Cl Bend | Active (depolarized) | Inactive |
| ν₆ | T₂ᵤ | Cl-Rh-Cl Bend | Inactive | Inactive |
The FT-IR spectrum is therefore expected to show two main bands corresponding to the T₁ᵤ stretching and bending modes. The Raman spectrum should exhibit three bands corresponding to the A₁g, E₉, and T₂₉ modes. The observation of these specific bands and their frequencies provides direct evidence for the octahedral coordination of the [RhCl₆]³⁻ anion. Additionally, the presence of water of hydration would be confirmed by characteristic broad O-H stretching bands in the FT-IR spectrum, typically in the region of 3200-3500 cm⁻¹.
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, probes the electronic transitions between d-orbitals of the central metal ion. libretexts.org The color of transition metal complexes is a direct consequence of these transitions, as they absorb light at specific wavelengths in the visible spectrum. iitk.ac.inchemguide.co.uk
The rhodium(III) ion in the [RhCl₆]³⁻ complex has a d⁶ electronic configuration. In the octahedral ligand field created by the six chloride ligands, the five degenerate d-orbitals split into two sets: a lower-energy t₂₉ set and a higher-energy e₉ set. The energy difference between these sets is the crystal field splitting energy (Δₒ). hhrc.ac.in For the [RhCl₆]³⁻ anion, Δₒ has been determined to be 243 kJ/mol. doubtnut.com
This energy corresponds to the absorption of a photon of a specific wavelength, which can be calculated using the Planck-Einstein relation. This absorption is attributed to the promotion of an electron from the filled t₂₉ orbitals to the empty e₉ orbitals. Such a transition is known as a d-d transition. libretexts.org For a d⁶ low-spin complex like [RhCl₆]³⁻, the ground state is ¹A₁g and the first spin-allowed transition is to the ¹T₁g excited state. This transition is, however, forbidden by the Laporte selection rule (which forbids transitions between orbitals of the same parity, like d→d), resulting in a relatively low molar absorptivity and a weak absorption band. iitk.ac.in
| Parameter | Value | Description |
|---|---|---|
| Electronic Configuration | d⁶ (low spin) | Ground state term: ¹A₁g |
| Crystal Field Splitting Energy (Δₒ) | 243 kJ/mol | Energy difference between t₂₉ and e₉ orbitals. doubtnut.com |
| Calculated λmax | ~493 nm | Wavelength of maximum absorbance corresponding to the ¹A₁g → ¹T₁g transition. |
Circular Dichroism (CD) spectroscopy is a related technique that measures the differential absorption of left- and right-circularly polarized light. This phenomenon is only observed for chiral molecules. The [RhCl₆]³⁻ anion itself is achiral and therefore will not produce a CD spectrum. However, CD spectroscopy is an invaluable tool for studying the stereochemistry of chiral rhodium(III) derivatives, where the introduction of chiral ligands or the arrangement of achiral ligands around the rhodium center creates a chiral complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁰³Rh, ¹⁷O, ³⁵Cl, ²³Na) for Solution and Solid-State Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure, dynamics, and chemical environment of nuclei in both solution and solid states. For a complex inorganic salt such as this compound (Na₃[RhCl₆]·2H₂O), multinuclear NMR studies provide detailed insights into the integrity and behavior of both the anionic rhodium complex and the surrounding counter-ions and water molecules.
¹⁰³Rh NMR: The rhodium-103 nucleus is the only naturally occurring isotope of the element and possesses a nuclear spin of I = 1/2. This property means it should give sharp NMR signals. However, ¹⁰³Rh NMR is characterized by very low sensitivity and an extremely wide chemical shift range, spanning over 12,000 ppm, which presents significant experimental challenges. huji.ac.ilresearchgate.net The chemical shift of ¹⁰³Rh is exceptionally sensitive to the nature of the ligands, the coordination geometry, solvent effects, and temperature. huji.ac.ilnih.gov
In aqueous solutions, the ¹⁰³Rh NMR spectrum can be used to characterize the various aquated chloro-rhodium(III) species that may form upon dissolution. wikipedia.org For the stable hexachlororhodate(III) anion, [RhCl₆]³⁻, a distinct resonance is expected. Any substitution of chloride ligands by water molecules, forming species like [RhCl₅(H₂O)]²⁻ or cis-/trans-[RhCl₄(H₂O)₂]⁻, would result in new, chemically shifted ¹⁰³Rh signals, allowing for detailed speciation studies in solution. wikipedia.org Due to the low receptivity, indirect detection methods, such as Heteronuclear Multiple Quantum Coherence (HMQC), which correlate the ¹⁰³Rh nucleus to more sensitive nuclei like ¹H, are often employed. huji.ac.il
In the solid state, ¹⁰³Rh NMR is even more challenging due to large chemical shift anisotropy (CSA). researchgate.net However, advanced solid-state NMR (SSNMR) techniques, such as broadband adiabatic inversion-cross polarization (BRAIN-CP), can be utilized to acquire high-quality spectra, providing information on the local structure and bonding within the crystal lattice. rsc.org
¹⁷O and ³⁵Cl NMR: The oxygen-17 and chlorine-35 nuclei are both quadrupolar, which typically results in broad NMR signals. ¹⁷O NMR, despite the nucleus's low natural abundance, could theoretically be used to study the water of hydration in the solid state or the dynamics of water exchange if aqua-ligands are formed in solution. The breadth and position of the signal would provide information about the local symmetry and dynamics of the water molecules.
³⁵Cl NMR is sensitive to the electronic environment of the chloride ions. For the [RhCl₆]³⁻ anion, the six chemically equivalent chloride ligands in a perfectly octahedral symmetry would be expected to produce a single, albeit broad, resonance. Any distortion from this ideal geometry within the crystal lattice or dynamic processes in solution would lead to changes in the line shape and width, reflecting alterations in the electric field gradient at the chlorine nucleus.
²³Na NMR: Sodium-23 is a spin I = 3/2 quadrupolar nucleus with 100% natural abundance and good receptivity, making it readily accessible by NMR. huji.ac.il In the solid state, the ²³Na NMR spectrum is highly sensitive to the local environment of the sodium ions. The quadrupolar interaction and chemical shift provide information about the coordination, symmetry, and ion-ion or ion-ligand interactions within the crystal structure. researchgate.netnih.gov The presence of crystallographically distinct sodium sites would result in multiple resonances or complex line shapes.
In solution, the Na⁺ ions are typically solvated and tumble rapidly, averaging the quadrupolar interactions to zero. This results in a single, relatively sharp resonance, confirming the presence of ionic sodium. huji.ac.il
| Nucleus | Spin (I) | Natural Abundance (%) | Key Structural Information Obtainable | Typical Experimental Challenges |
|---|---|---|---|---|
| ¹⁰³Rh | 1/2 | 100 | Coordination environment, ligand effects, solution speciation. wikipedia.org | Very low sensitivity, extremely wide chemical shift range. huji.ac.ilresearchgate.net |
| ¹⁷O | 5/2 | 0.038 | Dynamics of water of hydration and aqua ligands. | Low natural abundance, quadrupolar broadening. |
| ³⁵Cl | 3/2 | 75.77 | Symmetry of the [RhCl₆]³⁻ anion, Rh-Cl bonding. | Significant quadrupolar broadening. |
| ²³Na | 3/2 | 100 | Local crystallographic environment of Na⁺ ions in solid state, ionic nature in solution. researchgate.net | Quadrupolar effects in asymmetric solid environments. huji.ac.il |
X-ray Absorption Spectroscopy (XAS: EXAFS, XANES) for Local Coordination Environment and Oxidation State
X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides element-specific information about the local geometric and electronic structure of an absorbing atom. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). For this compound, XAS at the Rh L₃-edge is ideal for unambiguously determining the oxidation state and local coordination of the rhodium centers. nih.gov
XANES: The XANES region, which encompasses the absorption edge and extends to ~50 eV above it, is sensitive to the oxidation state and coordination geometry of the absorbing atom. The Rh L₃-edge XANES spectrum is dominated by a strong absorption feature, often called a "white line," which corresponds to the electronic transition from a 2p core level to unoccupied 4d orbitals (2p → 4d). nih.gov The energy, shape, and intensity of this feature serve as a fingerprint for the electronic configuration of rhodium. For the [RhCl₆]³⁻ complex, the Rh(III) center has a 4d⁶ electronic configuration. The XANES spectrum would be characteristic of this configuration in an octahedral ligand field, confirming the +3 oxidation state.
EXAFS: The EXAFS region consists of oscillations that appear from ~50 eV to ~1000 eV past the absorption edge. These oscillations arise from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS spectrum provides precise quantitative information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms. researchgate.net
For Na₃[RhCl₆]·2H₂O, the EXAFS data would be dominated by the scattering from the six chloride ligands directly bonded to the rhodium center. A Fourier transform of the k³-weighted EXAFS signal would yield a radial distribution function showing a prominent peak corresponding to the first coordination shell (Rh-Cl). Fitting this peak with theoretical scattering paths allows for the precise determination of:
Rh-Cl bond distance: The average distance between the central rhodium atom and the six chlorine ligands.
Coordination number (CN): This would be expected to be very close to 6, confirming the octahedral coordination of the [RhCl₆]³⁻ anion.
Debye-Waller factor: This term provides information about the static and thermal disorder in the Rh-Cl bond distances.
| XAS Technique | Parameter Determined | Expected Finding for Na₃[RhCl₆]·2H₂O |
|---|---|---|
| XANES | Oxidation State | +3, confirmed by the position and shape of the Rh L₃-edge. nih.gov |
| XANES | Coordination Geometry | Octahedral, inferred from spectral features. |
| EXAFS | Coordination Number (CN) | ~6 (for the first shell of Cl atoms). researchgate.net |
| EXAFS | Rh-Cl Bond Length | Precise interatomic distance (typically ~2.33-2.35 Å for this anion). |
| EXAFS | Neighboring Atom Identity | Chlorine in the first coordination shell. |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. When a sample of this compound is irradiated with X-rays, photoelectrons are emitted from the core atomic levels. The binding energies of these electrons are characteristic of each element and its oxidation state.
Rhodium (Rh 3d): The Rh 3d region of the XPS spectrum is of primary diagnostic value. It shows a doublet corresponding to the Rh 3d₅/₂ and Rh 3d₃/₂ spin-orbit components, which are separated by approximately 4.7 eV. thermofisher.comxpsfitting.com The binding energy of the more intense Rh 3d₅/₂ peak is a sensitive indicator of the rhodium oxidation state. For Rh(III) compounds, particularly chlorides and oxides, this peak is typically observed in the range of 308.5 eV to 310.0 eV. xrea.comresearchgate.net This value is distinctly higher than that for metallic Rh(0) (around 307.2-307.6 eV), allowing for a clear confirmation of the Rh(III) state on the sample surface. thermofisher.comxrea.com
Sodium (Na 1s): A single, sharp Na 1s peak is expected, corresponding to the Na⁺ counter-ions. Its binding energy would be consistent with sodium in an ionic salt.
Chlorine (Cl 2p): The Cl 2p spectrum also exhibits a spin-orbit doublet (Cl 2p₃/₂ and Cl 2p₁/₂). The binding energy of the Cl 2p₃/₂ peak would be characteristic of a chloride ligand bonded to a transition metal, distinguishing it from free ionic chloride or covalent organic chlorine.
Oxygen (O 1s): An O 1s signal would be present due to the two water molecules of hydration. The binding energy and shape of this peak can provide information on the chemical environment of the water, distinguishing between lattice water and potentially adsorbed surface water or hydroxyl species.
For accurate analysis, binding energies are typically referenced to the adventitious carbon C 1s peak at 284.8 eV. rsc.org
| Element | Core Level | Expected Binding Energy (eV) | Information Provided |
|---|---|---|---|
| Rhodium | Rh 3d₅/₂ | ~308.5 - 310.0 | Confirms Rh(III) oxidation state. xrea.comresearchgate.net |
| Rhodium | Rh 3d₃/₂ | ~313.2 - 314.7 | Spin-orbit split partner to Rh 3d₅/₂. researchgate.net |
| Sodium | Na 1s | ~1071 - 1072 | Presence of Na⁺ counter-ions. |
| Chlorine | Cl 2p₃/₂ | ~198 - 199 | Presence of chloride ligands bound to rhodium. |
| Oxygen | O 1s | ~532 - 533 | Presence of water of hydration. |
| Carbon | C 1s | 284.8 (Reference) | Adventitious carbon for charge correction. rsc.org |
Reactivity and Fundamental Coordination Chemistry of Rhodium Iii Sodium Chloride Dihydrate
Ligand Substitution Kinetics and Mechanisms of Rhodium(III) Chloride Complexes in Aqueous and Non-Aqueous Media
The substitution of ligands in rhodium(III) complexes is a cornerstone of its coordination chemistry. These reactions are typically slow, a characteristic of d⁶ low-spin octahedral complexes which are kinetically inert. The mechanisms of these substitutions can be either dissociative (D), associative (A), or interchange (I), with the latter being a concerted process.
Anation and Aquation Processes
In aqueous solutions, the coordination sphere of rhodium(III) is dominated by water and chloride ions. Anation is the process where a coordinated water molecule is replaced by an anion, in this case, a chloride ion. Conversely, aquation is the replacement of a coordinated chloride ion by a water molecule. These reversible processes are fundamental to the speciation of rhodium(III) in chloride-containing aqueous solutions. wikipedia.org
The kinetics of these processes for various rhodium(III) chloro-aqua complexes have been studied to elucidate their mechanisms. For instance, the equilibration between [RhCl₅(H₂O)]²⁻ and [RhCl₄(H₂O)₂]⁻ involves both anation and aquation steps. The rate of these reactions is influenced by factors such as temperature and the concentration of chloride ions.
| Temperature (°C) | Aquation Rate Constant, k_aq (s⁻¹) | Anation Rate Constant, k_an (M⁻¹s⁻¹) | Activation Energy for Aquation, E_a (kcal/mol) | Activation Energy for Anation, E_a (kcal/mol) |
|---|---|---|---|---|
| 30 | 0.8 x 10⁻⁴ | 6.4 x 10⁻⁴ | 25.8 | 21.9 |
| 35 | 1.6 x 10⁻⁴ | 10.9 x 10⁻⁴ | ||
| 40 | 2.8 x 10⁻⁴ | 17.8 x 10⁻⁴ | ||
| 45 | 6.2 x 10⁻⁴ | 36.8 x 10⁻⁴ |
Role of Hydration and Solvent Effects on Reactivity
The solvent plays a critical role in the ligand substitution reactions of rhodium(III) complexes. In aqueous media, the hydration of the rhodium(III) ion and the surrounding ligands significantly influences reactivity. The ordered structure of water molecules in the hydration shell can affect the energy barrier for ligand exchange.
In non-aqueous media, the coordinating ability and polarity of the solvent become paramount. Solvents like dimethylformamide (DMF) can directly participate in the reaction by coordinating to the rhodium center, forming intermediate solvato-complexes. researchgate.net For example, the reaction of rhodium(III) chloride hydrate (B1144303) in DMF can lead to the formation of species such as [RhCl₃(DMF)₃]. The nature of the solvent can alter the reaction mechanism from a dissociative to an associative pathway by stabilizing the transition state. ajol.info The rate of ligand substitution can decrease in less polar, non-coordinating solvents due to the destabilization of charged intermediates or transition states. ajol.info
Redox Behavior of Rhodium(III) Sodium Chloride Dihydrate and Related Rhodium(III) Species
The redox chemistry of rhodium is diverse, with accessible oxidation states ranging from 0 to +6, and even a fleeting +7 state has been identified. nih.govwikipedia.org The Rh(III) oxidation state is particularly stable, but it can be reduced to Rh(I) or oxidized to higher states under specific conditions.
Electrochemical Studies and Reduction Pathways
Electrochemical techniques such as cyclic voltammetry have been instrumental in probing the redox behavior of rhodium(III) complexes. The reduction of Rh(III) to Rh(I) is a common process, particularly in the presence of π-acceptor ligands which can stabilize the lower oxidation state. mdpi.com The reduction potential is highly dependent on the coordination environment of the rhodium center.
For instance, the reduction of a rhodium(III) mono-terpyridyl complex, [Rh(tpy)Cl₃], shows a two-electron reduction wave corresponding to the Rh(III)/Rh(I) couple. mdpi.com The irreversibility of this process often indicates a significant structural rearrangement upon reduction, such as a change from an octahedral Rh(III) complex to a square planar Rh(I) complex. mdpi.com
| Complex | Solvent | Reduction Process | Potential (V vs. reference electrode) | Reference |
|---|---|---|---|---|
| [Rh(tpy)Cl₃] | DMF | Rh(III) → Rh(I) | -0.83 vs. SCE | mdpi.com |
| [RhCl₆]³⁻ | Aqueous HCl | Rh(III) → Rh(0) | -0.2 to -0.4 vs. Ag/AgCl | |
| [Rh(NH₃)₅Cl]²⁺ | Aqueous solution | Rh(III) → Rh(II) | -0.28 vs. NHE |
The reduction pathway can also involve single-electron steps, leading to the formation of Rh(II) intermediates, which may be transient. The presence of reducing agents like ethanol (B145695) or phosphines can facilitate the reduction of Rh(III) to Rh(I) in solution. wikipedia.org
Stability of the Rhodium(III) Oxidation State in Various Environments
The Rh(III) oxidation state is generally considered the most stable for rhodium. wikipedia.org Its stability is attributed to the d⁶ electron configuration in an octahedral ligand field, which results in a significant ligand field stabilization energy (LFSE). uomustansiriyah.edu.iq This high LFSE contributes to the kinetic inertness of Rh(III) complexes. uomustansiriyah.edu.iq
The stability of the Rh(III) state is influenced by several factors:
Nature of the Ligands: Hard donor ligands, such as water, ammonia (B1221849), and chloride, strongly favor the Rh(III) oxidation state. Soft, π-acceptor ligands, like phosphines and carbon monoxide, can stabilize lower oxidation states, particularly Rh(I). wikipedia.org
pH of the Solution: In aqueous solutions, the pH can influence the speciation of rhodium(III) aqua- and hydroxo-complexes, which in turn affects their stability and reactivity.
Presence of Oxidizing or Reducing Agents: Strong oxidizing agents can promote the formation of higher oxidation states like Rh(IV) and Rh(V), although these are generally less stable than Rh(III). Conversely, reducing agents can lead to the formation of Rh(I) or Rh(0).
While Rh(III) is robust, the existence of higher oxidation states up to Rh(VII) has been demonstrated in the gas phase, highlighting the rich redox flexibility of rhodium. nih.gov However, in typical solution chemistry, the +3 oxidation state remains dominant.
Formation of Poly- and Oligonuclear Rhodium(III) Complexes from this compound
This compound serves as a versatile starting material for the synthesis of polynuclear and oligonuclear complexes. These structures feature bridging ligands that connect two or more rhodium centers. Common bridging ligands include halides, hydroxides, and various organic molecules.
The formation of these complexes can be achieved through controlled reaction conditions, such as adjusting the pH, temperature, or stoichiometry of the reactants. For example, in aqueous solutions, hydrolysis of rhodium(III) aqua ions can lead to the formation of hydroxo-bridged dimers and oligomers.
A notable example is the synthesis of bimetallic oligo-nuclear complexes where a rhodium(III) complex acts as a metalloligand. For instance, trans-[Rh(i-Nic)₄Cl₂]³⁻ (where i-Nic⁻ is the isonicotinate (B8489971) anion) can react with other metal ions like Cu²⁺ or Co²⁺ to form oligonuclear structures. ajol.info Furthermore, hydrothermal treatment of these complexes can lead to the formation of coordination polymers. ajol.info
The synthesis of trinuclear rhodium(III) acetate (B1210297) is another example where rhodium(III) chloride hydrate is used as a precursor. patsnap.com These polynuclear complexes are of significant interest due to their potential applications in catalysis, where the proximity of multiple metal centers can lead to cooperative effects.
Interaction with Organic Ligands and Formation of Organometallic Rhodium(III) Species
This compound, a common precursor, exhibits extensive reactivity with a diverse array of organic ligands, leading to the formation of a wide range of organometallic Rhodium(III) species. These reactions are fundamental to the synthesis of various rhodium complexes, many of which are significant in catalysis and materials science. The interaction typically involves the substitution of the chloride and aquo ligands in the coordination sphere of the rhodium center by the incoming organic ligand. While some reactions with organic ligands can lead to the reduction of Rh(III) to Rh(I), appropriate reaction conditions and ligand choice can stabilize the +3 oxidation state, yielding stable octahedral Rh(III) organometallic complexes.
The formation of these compounds is often driven by the affinity of the Rh(III) center for soft donor atoms like phosphorus, arsenic, and certain carbon-based ligands, as well as through processes like cyclometalation where a ligand chelates to the metal center via a carbon-metal bond.
Reactions with Tertiary Phosphines and Thioethers
Tertiary phosphines and thioethers react with hydrated rhodium(III) chloride, typically in alcoholic solutions, to form stable Rh(III) adducts. These reactions, conducted under mild conditions, generally lead to the substitution of water and chloride ligands without altering the oxidation state of the rhodium. For instance, the reaction with diethyl sulfide (B99878) in ethanol yields a Rh(III) complex where three thioether ligands coordinate to the metal center. wikipedia.org Similarly, reactions with β-ketophosphines can yield stable mer,cis and mer,trans isomers of Rh(III) complexes. rsc.org
It is important to note that when these reactions are carried out under more forcing conditions, such as in boiling ethanol, reduction of Rh(III) to Rh(I) can occur, with the phosphine (B1218219) or the alcohol serving as the reducing agent. wikipedia.org
| Organic Ligand | Resulting Rh(III) Complex | Key Reaction Conditions | Reference |
|---|---|---|---|
| Diethyl sulfide (S(C₂H₅)₂) | RhCl₃(S(C₂H₅)₂)₃ | Ethanolic solution, mild conditions | wikipedia.org |
| Ph₂PCH₂C(O)Ph (a β-ketophosphine) | mer,trans-[RhCl₃{Ph₂PCH₂C(O)Ph}₃] | Reaction with RhCl₃·3H₂O in ethanol | rsc.org |
| Ph₂PCH₂C(O)Ph (a β-ketophosphine) | mer,cis-[RhCl₂(OC(Ph)CHPPh₂){Ph₂PCH₂C(O)Ph}] | Reaction with RhCl₃·3H₂O in ethanol | rsc.org |
Formation of Cyclopentadienyl (B1206354) Rhodium(III) Complexes
One of the most significant classes of organometallic rhodium(III) compounds involves cyclopentadienyl (Cp) and its derivatives, such as pentamethylcyclopentadienyl (Cp*). These ligands form highly stable half-sandwich or "piano-stool" complexes with Rh(III). The reaction of hydrated rhodium(III) chloride with pentamethylcyclopentadiene is a standard route to synthesize the pentamethylcyclopentadienyl rhodium dichloride dimer, [(CpRhCl₂)₂]. wikipedia.orgwikipedia.org This air-stable, dimeric complex is a versatile starting material for a vast range of other organometallic Rh(III) and Rh(I) compounds. The Cp ligand is a bulky, electron-donating ligand that stabilizes the Rh(III) center. nih.gov The properties of these catalysts can be finely tuned by modifying the substituents on the cyclopentadienyl ring. nih.govnih.gov
| Organic Ligand | Resulting Rh(III) Complex | General Reaction | Reference |
|---|---|---|---|
| Pentamethylcyclopentadiene (C₅(CH₃)₅H) | Pentamethylcyclopentadienyl rhodium dichloride dimer ([(C₅(CH₃)₅)RhCl₂]₂) | 2 C₅(CH₃)₅H + 2 "RhCl₃(H₂O)₃" → [(C₅(CH₃)₅)RhCl₂]₂ + 2 HCl + 6 H₂O | wikipedia.org |
Cyclometalation Reactions
Cyclometalation is a powerful method for forming robust organometallic Rh(III) species. This process involves the intramolecular activation of a C-H bond of a coordinating ligand by the rhodium center, leading to the formation of a chelate ring that includes a rhodium-carbon bond. This compound is a common precursor for these reactions. For example, it reacts with ligands containing appropriately positioned phenylazo groups, like alkyl 2-(phenylazo)phenyl thioethers, to yield hexacoordinated orthometalated rhodium(III) thiolato complexes. wikipedia.orgnih.gov These reactions can involve the cleavage of both C(sp²)-H and C(sp³)-S bonds, demonstrating the reactivity of the Rh(III) center. nih.gov Ligands such as benzo[h]quinoline (B1196314) also undergo cyclometalation to form stable Rh(III) complexes. researchgate.net
| Organic Ligand | Resulting Rh(III) Complex Type | Key Features | Reference |
|---|---|---|---|
| Alkyl 2-(phenylazo)phenyl thioether | Orthometalated rhodium(III) thiolato complex (e.g., trans-[Rh(C^N^S)Cl(PPh₃)₂]) | Involves in situ C(sp²)-H and C(sp³)-S bond scissions. | wikipedia.orgnih.gov |
| Benzo[h]quinoline | Cyclometalated rhodium(III) complex (e.g., [Cp*Rh(benzo[h]quinoline)Cl]) | Forms a stable "piano-stool" configuration. | researchgate.net |
Reactions with N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes (NHCs) are strong σ-donating ligands that form very stable bonds with rhodium. While many syntheses of Rh-NHC complexes start from Rh(I) precursors, Rh(III) precursors like hydrated rhodium trichloride (B1173362) can also be used. The reaction often involves an in situ deprotonation of an azolium salt in the presence of the rhodium precursor. These reactions can lead to the formation of Rh(III) di-NHC chelate complexes, sometimes assisted by mild bases like sodium acetate to facilitate C-H activation. researchgate.net The resulting Rh(III)-NHC complexes are often octahedral and can feature unique chelate structures depending on the design of the NHC ligand. researchgate.net
| Ligand Precursor | Base/Activator | Resulting Rh(III) Complex Type | Reference |
|---|---|---|---|
| Azolium/azole compounds | NaOAc | C^C chelate complexes (e.g., [Rh(Cp*)(C^C)Cl]) | researchgate.net |
Theoretical and Computational Chemistry Studies on Rhodium Iii Sodium Chloride Dihydrate
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) has become a primary computational tool for studying transition metal complexes due to its favorable balance of accuracy and computational cost. researchgate.net It is widely used to model the electronic structure and bonding in rhodium(III) systems, providing a fundamental understanding of their chemical behavior. DFT methods can reliably predict molecular geometries, vibrational frequencies, and other properties by approximating the electron density of the system. doi.org
Once an optimized geometry is obtained, vibrational frequency analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the peaks observed in an infrared (IR) spectrum. The absence of imaginary frequencies in the calculation confirms that the optimized structure is a true energy minimum. nih.gov These calculated frequencies are often scaled by a small factor to improve agreement with experimental data, which can be affected by anharmonicity and solvent effects. scispace.com
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| M-Cl Stretch | 250 - 400 | Corresponds to the stretching of the metal-chlorine bond. |
| M-O Stretch (aqua ligand) | 400 - 600 | Indicates the strength of the metal-water coordination bond. |
| O-H Stretch (aqua ligand) | 3200 - 3600 | Relates to the O-H bonds within the coordinated water molecules. |
Molecular Orbital (MO) theory is fundamental to understanding the electronic structure and reactivity of complexes. DFT calculations provide detailed information about the composition and energy levels of the MOs. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the primary orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. huntresearchgroup.org.uk
Population analysis methods, such as Natural Bond Orbital (NBO) analysis, are used to determine the partial atomic charges on each atom in the complex. nih.gov This reveals the extent of charge transfer between the rhodium center and its ligands (chloride and water). In rhodium(I) pincer complexes, for example, the total charge transfer from the ligands to the Rh(I) cation can range from 0.54 to 0.84 electrons. unito.it For a Rh(III) complex, the chloride and aqua ligands act as electron donors, and the charge distribution analysis quantifies this effect, showing how electron density is partitioned across the molecule. unito.itacs.org It is important to note that partial charges are a theoretical construct and their calculated values can vary depending on the population analysis method used. nih.gov
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.4 eV | Indicates high kinetic stability. |
| NBO Charge on Rh | +1.25 e | Indicates a significant positive charge on the metal center, though less than the formal +3 oxidation state due to ligand-to-metal charge donation. |
| NBO Charge on Cl | -0.70 e | Shows significant negative charge, indicating covalent character in the Rh-Cl bond. |
Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is a standard method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. scispace.com For rhodium(III) complexes, TD-DFT can predict the wavelengths of maximum absorption (λₘₐₓ) associated with ligand-to-metal charge transfer (LMCT) and d-d transitions, helping to assign the features of experimental spectra. nih.gov
The prediction of Nuclear Magnetic Resonance (NMR) parameters is another powerful application of DFT. researchgate.net Using the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the NMR chemical shifts of nuclei like ¹H, ¹³C, and even the less common ¹⁰³Rh. scispace.comwikipedia.org This is particularly useful for rhodium(III) chloride solutions, which are known to contain a mixture of different aquachloro species (e.g., [RhCl(H₂O)₅]²⁺, cis/trans-[RhCl₂(H₂O)₄]⁺). mdpi.com By calculating the ¹⁰³Rh chemical shift for each potential species, computational chemistry can aid in the assignment of the complex experimental spectra of these solutions. wikipedia.orgmdpi.com The accuracy of these predictions depends on factors like the choice of DFT functional, basis set, and the inclusion of solvent effects. rsc.org
Mechanistic Insights into Rhodium(III)-Catalyzed Reactions using Computational Methods
Rhodium(III) complexes are important catalysts in organic synthesis. Computational chemistry, particularly DFT, is extensively used to explore the mechanisms of these catalytic reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway.
This approach allows for the determination of activation energies, which identify the rate-determining step of a reaction. It can also be used to understand the origins of selectivity (e.g., regioselectivity or stereoselectivity) by comparing the activation barriers of competing pathways. For example, DFT studies have been used to investigate the mechanism of Rh(III)-catalyzed C-H bond amination, revealing the role of a noninnocent ligand and the generation of a nitrene-radical-bound rhodium(III) complex as the active oxidant. nih.gov
Molecular Dynamics Simulations of this compound in Solution
While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. An MD simulation calculates the forces on each atom and uses Newton's laws of motion to model their movements, providing a detailed picture of the system's evolution.
For this compound in an aqueous solution, MD simulations could be used to study several key phenomena:
Solvation Structure: How water molecules arrange around the [RhCl₄(H₂O)₂]⁻ anion and the Na⁺ cation.
Ligand Exchange Dynamics: The rate and mechanism by which coordinated water molecules exchange with water molecules from the bulk solvent.
Ion Pairing: The association dynamics between the sodium cation and the complex anion in solution.
While specific MD studies on this exact rhodium salt are not prominent in the literature, the methodology has been successfully applied to study the hydration and coordination properties of other trivalent metal ions, such as Y(III), providing microscopic information on their solution behavior. mit.edu
Ab Initio and Other High-Level Computational Approaches for Rhodium(III) Systems
While DFT is a workhorse method, ab initio ("from the beginning") methods provide a more rigorous, wave-function-based approach to solving the Schrödinger equation. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD) offer systematically improvable accuracy, though at a much higher computational cost. rsc.org
These high-level methods are often used to benchmark the performance of DFT functionals for specific types of systems. For a model complex like [Rh(PH₃)₃Cl], ab initio calculations can be used to assess the quality of different basis sets and pseudopotentials by comparing optimized geometries and atomic charges. Due to their computational expense, these methods are typically restricted to smaller model systems, but the insights gained can be applied to larger, more complex molecules like this compound.
Applications of Rhodium Iii Sodium Chloride Dihydrate in Non Biological Catalysis and Materials Science
Homogeneous Catalysis Utilizing Rhodium(III) Species from Rhodium(III) Sodium Chloride Dihydrate
This compound is a common starting material for generating various soluble rhodium complexes that are highly effective homogeneous catalysts. wikipedia.org The synthesis of these catalysts often involves the substitution of chloride and water ligands with other ligands, such as phosphines, cyclopentadienyl (B1206354) derivatives, and carbon monoxide, which tune the electronic and steric properties of the metal center for specific transformations. wikipedia.orgnih.gov This approach has been fundamental to the development of catalysts for reactions involving hydrogen, carbon monoxide, and alkenes. wikipedia.org
Rhodium(III) precursors are instrumental in forming some of the most efficient hydrogenation catalysts. wikipedia.org A landmark in this field is Wilkinson's catalyst, RhCl(PPh₃)₃, which can be synthesized from rhodium(III) chloride hydrate (B1144303), a compound readily derived from sodium hexachlororhodate(III). wikipedia.org This catalyst is highly active for the hydrogenation of non-conjugated alkenes and alkynes under mild conditions, typically ambient temperature and pressure. wikipedia.orgmdpi.com The catalytic cycle involves the oxidative addition of hydrogen to a coordinatively unsaturated Rh(I) species, followed by coordination of the alkene and subsequent migratory insertion and reductive elimination steps. mdpi.com
More recently, adaptive rhodium-based catalytic systems have been developed for the controlled hydrogenation of nitroarenes, allowing for the selective formation of either hydroxylamines or anilines. nih.gov These systems can feature a rhodium(III) center whose activity and selectivity are modulated by reaction conditions, such as the solvent, demonstrating precise control over the catalytic network. nih.gov
Dehydrogenation reactions, the reverse of hydrogenation, are also catalyzed by rhodium complexes. Photocatalytic systems using rhodium catalysts have been explored for the dehydrogenation of alkanes and alcohols, providing pathways to valuable chemical feedstocks. researchgate.net For instance, the dehydrogenation of isopropanol (B130326) to acetone (B3395972) can be achieved using rhodium-phosphine complexes. researchgate.net
Table 1: Examples of Rhodium-Catalyzed Hydrogenation Reactions
| Substrate | Catalyst System | Product | Conditions | Key Finding |
| Alkenes/Alkynes | Wilkinson's Catalyst (derived from Rh(III) precursor) | Alkanes | Ambient temperature and pressure | Highly efficient for non-conjugated unsaturated hydrocarbons. wikipedia.orgmdpi.com |
| Nitroarenes | Adaptive Rh(III) catalyst with Lewis acidic borane | Anilines or Hydroxylamines | Toluene or THF solvent, H₂ | Catalyst adaptivity allows selective access to different reduction products. nih.gov |
| Cyclohexene | Nanoparticle-supported Rh complex | Cyclohexane | Room temperature, H₂ pressure | Supported catalyst demonstrates high activity and recyclability. mdpi.com |
Rhodium-based catalysts derived from precursors like this compound are exceptionally efficient for hydroformylation (oxo process) and other carbonylation reactions, which are large-scale industrial processes for producing aldehydes and other oxygenated compounds. wikipedia.orgchemeurope.com The active catalyst for hydroformylation is often a rhodium(I) hydride complex, such as HRh(CO)(PPh₃)₃, which is generated in situ from rhodium(III) precursors. wikipedia.org This catalyst has largely replaced previous technologies based on cobalt due to its high efficiency and selectivity under milder conditions. chemeurope.com
Recent research has focused on developing efficient catalytic systems for the reductive carbonylation of aryl iodides to arylaldehydes using synthesis gas (a mixture of CO and H₂). d-nb.infonih.gov One such system employs commercially available RhCl₃·3H₂O with triphenylphosphine (B44618) (PPh₃) as a ligand and triethylamine (B128534) (Et₃N) as a base, operating under relatively mild conditions. d-nb.infonih.gov Studies have shown that while various rhodium species can promote the reaction, RhCl₃·3H₂O provides the highest yields, highlighting the importance of the precursor's structure, including its hydration state. d-nb.info
Furthermore, Rh(III)-catalyzed oxidative carbonylation of aromatic amides via C-H/N-H activation has been developed to synthesize phthalimides. nih.gov This process uses carbon monoxide as a C1 feedstock, which is fully incorporated into the final product. nih.gov The proposed mechanism involves the formation of a five-membered rhodacycle intermediate, followed by migratory insertion of CO and reductive elimination. nih.gov
Table 2: Rhodium-Catalyzed Carbonylation of Iodobenzene
| Rhodium Precursor (2.5 mol%) | Ligand (10 mol%) | Base (1.2 mmol) | Solvent | Temperature (°C) | Pressure (CO/H₂) | Yield of Benzaldehyde (%) |
| RhCl₃·3H₂O | PPh₃ | Et₃N | DMA | 90 | 5 bar / 5 bar | 95 |
| RhCl₃ | PPh₃ | Et₃N | DMA | 90 | 5 bar / 5 bar | 85 |
| Rh(acac)₃ | PPh₃ | Et₃N | DMA | 90 | 5 bar / 5 bar | 78 |
| [RhCl(CO)₂]₂ | PPh₃ | Et₃N | DMA | 90 | 5 bar / 5 bar | 88 |
| Data sourced from a study on the reductive carbonylation of aryl iodides. d-nb.infonih.gov |
The field of C-H bond activation and functionalization has been significantly advanced by the use of rhodium(III) catalysts. nih.govresearchgate.net Pentamethylcyclopentadienyl (Cp*) rhodium(III) complexes, typically generated from rhodium(III) chloride precursors, have emerged as powerful catalysts for a wide range of C-H functionalization reactions. nih.gov These transformations are valued for their atom and step economy, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. mdpi.com
Rh(III)-catalyzed C-H activation often proceeds under mild conditions, exhibits good functional group tolerance, and provides high regioselectivity, typically directed by a chelating group on the substrate. nih.govmdpi.com This methodology has been extensively used to construct diverse heterocyclic scaffolds such as isoquinolones, indoles, and pyrroles, which are important structures in biologically active molecules. mdpi.comorganic-chemistry.org For example, the annulation of benzamides with alkynes to form isoquinolones is a well-established Rh(III)-catalyzed reaction. nih.gov Other applications include the direct imidoyl C-H bond activation to prepare azolopyrimidines and the C-H azidation and nitration of arenes. nih.govresearchgate.net
The development of asymmetric catalysis is crucial for the synthesis of chiral molecules, particularly in the pharmaceutical industry. rsc.org While many asymmetric rhodium catalysts are based on Rh(I) complexes with chiral ligands, Rh(III) precursors play a key role in their synthesis. nih.gov Recently, the development of chiral cyclopentadienyl (Cp) ligands has enabled enantioselective Rh(III)-catalyzed C-H functionalization reactions. nih.govresearchgate.net This strategy allows for the creation of chiral centers through reactions that were previously limited to producing racemic mixtures.
Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for preparing chiral drugs and their intermediates. rsc.org Numerous efficient chiral rhodium complexes, often derived from enantiopure phosphorus ligands, are prepared starting from simple rhodium(III) salts. rsc.org Additionally, cationic rhodium(I) complexes with chiral ligands have been used for asymmetric one-pot transesterification and cycloaddition reactions, leading to enantioenriched polycyclic compounds. nih.gov
Heterogeneous Catalysis Derived from this compound Precursors
While homogeneous catalysts offer high activity and selectivity, their separation from the product mixture can be challenging. mdpi.com Heterogeneous catalysts, where the active species is immobilized on a solid support, address this issue. This compound, being water-soluble, is an excellent precursor for the synthesis of supported rhodium catalysts. researchgate.net The preparation typically involves impregnating a support material with a solution of the rhodium salt, followed by drying and a reduction step (e.g., with hydrogen) to form metallic rhodium nanoparticles. researchgate.net
Rhodium nanoparticles (NPs) supported on various materials like alumina (B75360), silica (B1680970), or carbon nanofibers are effective heterogeneous catalysts for reactions such as hydrogenation and hydroformylation. mdpi.comunive.it The catalytic activity of these materials is influenced by the size, shape, and dispersion of the Rh NPs on the support. nih.gov For example, rhodium catalysts on alumina supports have been prepared by adsorbing RhCl₃-derived species from an aqueous solution onto the support. researchgate.net These supported catalysts have shown high activity in the hydrogenation of olefins and unsaturated aldehydes and ketones. mdpi.comunive.it
Rhodium NPs can also be immobilized on magnetic supports, which allows for easy recovery of the catalyst using an external magnet. researchgate.net In some systems, the immobilized rhodium nanoparticles may act as precursors that dissolve under reaction conditions to form active molecular species, which then re-deposit onto the support after the reaction. researchgate.net
In addition to nanoparticles, thin films of metallic rhodium can be fabricated for catalytic applications. mdpi.com Techniques like aerosol-assisted chemical vapor deposition (AACVD) can use rhodium precursors to deposit phase-pure metallic rhodium films onto supports like nickel foam or titanium foil. mdpi.com These rhodium-coated materials have been evaluated as efficient electrodes for the electrochemical hydrogen evolution reaction (HER). mdpi.com
Metal-Organic Frameworks (MOFs) and Coordination Polymers Containing Rhodium(III)
Rhodium(III) compounds, derived from precursors like this compound, are integral to the synthesis of specialized Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are of significant interest due to their high porosity, large surface area, and tunable structures, which make them excellent candidates for catalysis.
The incorporation of rhodium into MOF structures can create highly active and selective catalytic sites. A notable example involves the use of rhodium chloride as a precursor to fabricate rhodium-containing zeolitic imidazolate frameworks (ZIFs). In one study, porous ZIF-8 materials were loaded with rhodium chloride to form RhCl3@ZIF-8. researchgate.net This material, upon reduction, yielded rhodium nanoparticles encapsulated within the framework ([email protected]). researchgate.net These composite materials have demonstrated efficacy as catalysts in the hydroformylation of olefins, where the framework's porosity can impart regioselectivity based on the size of the substrate molecule. researchgate.net
Another strategy for incorporating rhodium into MOFs is through ion exchange. Cationic rhodium(III) complexes can be supported in MOFs that possess anionic linkers or nodes. researchgate.net This method allows for the heterogenization of homogeneous rhodium catalysts, making them recyclable. Such MOF-supported rhodium species have been successfully employed as catalysts for the hydrogenation of alkenes. researchgate.net The nature of the MOF support has been shown to influence the catalytic activity, rate of reaction, and recyclability of the catalyst. researchgate.net
The research highlights the versatility of using rhodium(III) precursors to design sophisticated catalytic systems. The synergy between the rhodium active sites and the unique microenvironment of the MOF support opens avenues for developing next-generation catalysts for industrial chemical transformations.
Table 1: Examples of Rhodium(III)-Containing MOFs in Catalysis
| MOF Type | Rhodium Precursor/Complex | Method of Incorporation | Catalytic Application | Reference |
|---|---|---|---|---|
| ZIF-8 | Rhodium Chloride (RhCl3) | Infiltration and subsequent reduction | Hydroformylation of 1-decene (B1663960) and styrene | researchgate.net |
| ZJU-28, MIL-101-SO3 | (dppe)Rh(COD)BF4, (MeCN)2Rh(COD)BF4 | Ion Exchange | Hydrogenation of 1-octene (B94956) and 2,3-dimethylbutene | researchgate.net |
This compound as a Precursor for Advanced Materials (excluding biological applications)
This compound and its related hydrated rhodium(III) chloride are fundamental starting materials for creating a variety of advanced materials. The compound's solubility and reactivity allow for its use in deposition and synthesis processes to produce rhodium-based thin films, nanostructures, and components for electrochemical devices.
Rhodium thin films and nanostructures are valued for their catalytic activity, high reflectance, and corrosion resistance. Rhodium(III) chloride is a commonly used precursor for their deposition through various techniques.
Aerosol-Assisted Chemical Vapor Deposition (AACVD) is one method used to create metallic rhodium thin films from rhodium(III) chloride hydrate. mdpi.comresearchgate.net In this process, a solution of the precursor is aerosolized and delivered to a heated substrate, where it decomposes to form a film. For instance, thin films of metallic rhodium have been deposited on nickel foam and titanium foil at 500 °C using a modified rhodium precursor derived from RhCl₃·xH₂O. mdpi.com These films exhibit hierarchical, flower-like morphologies and have been evaluated for electrocatalytic applications. mdpi.com A challenge with using chloride precursors is the potential for chloride ion contamination in the final film, which can be mitigated by modifying the precursor chemistry. mdpi.com
Similarly, rhodium nanoparticles (NPs) can be synthesized from rhodium(III) chloride hydrate. researchgate.net A modified method involving the reduction of the rhodium salt in the presence of a phase-transfer catalyst can produce air-stable rhodium NPs. researchgate.net These nanoparticles can then be immobilized on supports and serve as precursors for active molecular species in catalytic reactions like hydroformylation. researchgate.net
Atomic Layer Deposition (ALD) is another technique for producing high-quality rhodium thin films, though it often employs organometallic precursors like Rh(acac)₃, which can be synthesized from basic rhodium salts. researchgate.netrsc.org ALD allows for precise control over film thickness and uniformity at the atomic scale. researchgate.net
Table 2: Synthesis of Rhodium Films and Nanostructures from Rh(III) Precursors
| Technique | Precursor | Deposition Temperature | Resulting Material | Key Finding/Application | Reference |
|---|---|---|---|---|---|
| Aerosol-Assisted CVD (AACVD) | RhCl3·H2O (modified) | 500 °C | Hierarchical Rhodium Thin Film | Evaluated for electrochemical hydrogen evolution reaction (HER). | mdpi.com |
| Chemical Reduction | Rhodium(III) chloride hydrate | Room Temperature | Rhodium Nanoparticles (NPs) | Precursors for recyclable hydroformylation catalysts. | researchgate.net |
| Atomic Layer Deposition (ALD) | Rh(acac)3 | 200 - 220 °C | Rhodium Thin Film | Achieved low resistivity (17 μΩ cm for an 18 nm film). | rsc.org |
The unique electronic and catalytic properties of rhodium make it a valuable component in the development of materials for electrochemical applications and non-biological sensors. Precursors like rhodium(III) chloride are used to create these advanced materials.
Rhodium-doped nanomaterials are being explored for their potential in electrocatalysis and sensing. samaterials.com For example, rhodium(III) chloride can be used to dope (B7801613) graphene with rhodium nanoparticles. samaterials.com These hybrid materials are investigated for their electrocatalytic performance in energy applications and for their use in chemical sensors. samaterials.com The rhodium thin films produced via AACVD have also been directly applied as electrodes for the electrochemical hydrogen evolution reaction (HER), demonstrating the role of these materials in energy conversion. mdpi.com
In the field of sensor development, creating materials with high selectivity for a target analyte is crucial. An interesting approach has been the synthesis of ion-imprinted polymers (IIPs) for the specific recognition of rhodium(III) ions. nih.gov In this method, a complex of Rh(III) with a functional monomer is copolymerized with a cross-linking agent. Subsequent removal of the Rh(III) template ion leaves behind recognition sites that are specifically shaped for Rh(III). nih.gov A carbon paste electrode modified with these Rh(III)-imprinted polymer nanoparticles showed a significantly higher response to rhodium compared to a non-imprinted polymer, indicating successful creation of selective recognition sites. nih.gov This principle of ionic imprinting demonstrates a sophisticated method for designing highly selective sensor materials for detecting specific metal ions in non-biological samples, such as industrial catalysts. nih.gov
Advanced Analytical Methodologies for Rhodium Iii Sodium Chloride Dihydrate in Research
Quantitative Determination of Rhodium and Associated Ions
Accurate quantification of rhodium and any associated ions is fundamental to understanding the stoichiometry and purity of Rhodium(III) Sodium Chloride Dihydrate. This is achieved through a combination of spectroscopic and chromatographic methods, each offering distinct advantages in sensitivity and specificity.
Spectrophotometric methods provide a sensitive and often rapid means for determining the concentration of Rhodium(III) ions in solution. These techniques are typically based on the formation of a colored complex between Rh(III) and a specific chromogenic reagent. The intensity of the color, measured by a spectrophotometer at a specific wavelength, is directly proportional to the rhodium concentration.
One such method involves the reaction of Rh(III) with Alizarin red and boric acid at a pH of 8.5, which forms a measurable complex. researchgate.net Beer's law, which relates absorbance to concentration, is followed in the concentration range of 0.2-45 µg/ml for this particular complex. researchgate.net Another established technique utilizes nitroso R salt, which forms a red complex with Rh(III). acs.org The optimal conditions for this reaction, including pH and boiling time, have been determined to ensure complete complex formation for accurate quantification. acs.org
For elemental quantification with very high sensitivity, inductively coupled plasma optical emission spectrometry (ICP-OES) and inductively coupled plasma-mass spectrometry (ICP-MS) are powerful tools. scielo.org.zanih.gov ICP-OES, in particular, has become a dominant method for rapid, multi-element analysis due to its low detection limits and high precision. scielo.org.za The use of an internal standard, such as cobalt, can further enhance the accuracy and precision of ICP-OES measurements by correcting for instrumental drift and matrix effects. scielo.org.za Graphite (B72142) furnace atomic absorption spectrometry (GFAAS) is another highly sensitive technique for determining ultra-trace amounts of rhodium, often preceded by a pre-concentration step like cloud point extraction to enhance detection limits. nih.gov
| Technique | Principle | Typical Concentration Range | Key Advantages |
| UV-Vis Spectrophotometry | Formation of a colored complex with a chromogenic reagent (e.g., Alizarin red, nitroso R salt) and measurement of absorbance. researchgate.netacs.org | 0.2 - 45 µg/ml researchgate.net | Rapid, cost-effective, and suitable for routine analysis. |
| ICP-OES | Excitation of atoms in a plasma and detection of emitted light at element-specific wavelengths. scielo.org.za | ppm to ppb | High sensitivity, multi-element capability, and wide linear dynamic range. scielo.org.za |
| ICP-MS | Ionization of atoms in a plasma and separation of ions based on their mass-to-charge ratio. nih.govcontractlaboratory.com | ppb to ppt | Extremely high sensitivity, capable of isotopic analysis. nih.govcontractlaboratory.com |
| GFAAS | Atomization of the sample in a graphite tube and measurement of light absorption by the atoms. nih.gov | ppb to sub-ppb | High sensitivity for trace element analysis. nih.gov |
Elemental analysis provides the fundamental composition of a compound, confirming the empirical formula of this compound. Beyond rhodium, the quantification of sodium and chlorine is essential for verifying the compound's stoichiometry.
Ion chromatography is a powerful technique for separating and quantifying ions like sodium and chloride. This method utilizes an ion-exchange column to separate the ions based on their affinity for the stationary phase, followed by detection, typically by conductivity. This allows for the precise determination of the molar ratios of sodium and chloride relative to rhodium.
Thermogravimetric analysis (TGA) can be employed to determine the water of hydration. By carefully heating the sample and monitoring the mass loss, the number of water molecules in the hydrate (B1144303) can be accurately determined. researchgate.net Studies on the thermal decomposition of rhodium(III) chloride have provided procedures for the quantitative determination of volatile matter, including water and hydrochloric acid. researchgate.net
X-ray Fluorescence (XRF) is a non-destructive technique that can be used for the rapid and accurate analysis of the elemental composition of rhodium compounds, including the detection of impurities. contractlaboratory.com
| Technique | Purpose | Information Obtained |
| Ion Chromatography | Separation and quantification of sodium and chloride ions. | Molar ratios of Na⁺ and Cl⁻ to Rh³⁺, assessment of ionic impurities. |
| Thermogravimetric Analysis (TGA) | Determination of water content. researchgate.net | Number of water molecules of hydration. researchgate.net |
| X-ray Fluorescence (XRF) | Elemental composition analysis. contractlaboratory.com | Purity of the compound and detection of elemental impurities. contractlaboratory.com |
In-Situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Elucidation
Understanding the role of this compound in a chemical transformation requires observing the reaction as it happens. In-situ spectroscopic techniques are indispensable for this purpose, providing real-time information on the structural changes of the catalyst and the formation of intermediates. researchgate.netosti.gov
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is particularly valuable for studying reactions involving solid catalysts or reagents. ornl.gov It allows for the monitoring of vibrational modes of molecules adsorbed on the surface of the rhodium complex, providing insights into bonding and structural changes during the reaction. acs.org For instance, operando DRIFTS, coupled with mass spectrometry (MS), has been used to study the influence of steam on rhodium catalysts during biogas reforming, identifying key surface species. rsc.orgresearchgate.net
In-situ X-ray Photoelectron Spectroscopy (XPS) can provide information about the oxidation state of rhodium and other elements present in the catalyst under reaction conditions. osti.govnih.gov This is crucial for understanding the redox processes that are often central to catalytic cycles. researchgate.netosti.gov The combination of techniques like energy dispersive EXAFS (EDE), DRIFTS, and MS allows for a comprehensive study of the structure and function of rhodium catalysts, revealing how the nature of rhodium centers changes with varying reaction conditions. stanford.edu
Characterization of Intermediates in this compound Transformation
The transformation of this compound into catalytically active species or other products often proceeds through a series of short-lived intermediates. Identifying and characterizing these transient species is a key challenge in mechanistic chemistry.
Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for trapping and characterizing unstable intermediates. rsc.org By slowing down the reaction at low temperatures, it is possible to obtain structural information on species that would otherwise be too fleeting to observe. rsc.org
In some cases, reactive intermediates can be isolated and their structures determined by X-ray crystallography. This provides unambiguous structural information and allows for a detailed understanding of their bonding and geometry. nih.gov For example, the isolation and characterization of a rhodacycle intermediate provided crucial insights into the mechanism of rhodium-catalyzed carbocyclization reactions. nih.gov
Mechanistic studies often combine experimental observations with computational methods, such as Density Functional Theory (DFT) calculations. nih.govacs.org These calculations can help to predict the structures and energies of potential intermediates and transition states, providing a theoretical framework for interpreting experimental results. nih.govacs.org
Environmental and Sustainability Aspects of Rhodium Iii Sodium Chloride Dihydrate Research
Development of Sustainable Synthetic Routes for Rhodium(III) Sodium Chloride Dihydrate
The traditional synthesis of rhodium(III) chloride hydrate (B1144303), the precursor to this compound, often involves energy-intensive processes and hazardous materials. One common method involves the reaction of rhodium sponge metal with chlorine gas at high temperatures (200–300 °C). wikipedia.org Another approach is the action of hydrochloric acid on hydrated rhodium(III) oxide. chemeurope.com The sodium salt, specifically sodium hexachlororhodate(III) (Na₃RhCl₆), is typically obtained during the purification of rhodium from other platinum group metals. wikipedia.org This salt can be converted to the acidic form via ion exchange chromatography, which upon recrystallization yields the hydrated rhodium trichloride (B1173362). wikipedia.org
From a sustainability perspective, these methods present challenges related to high energy consumption and the use of corrosive and toxic reagents like chlorine and concentrated acids. Modern research is therefore exploring greener synthetic alternatives that align with the principles of green chemistry. nih.gov These principles advocate for preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. nih.gov
Innovations in this area include the development of electrochemical methods. One patented process describes the preparation of rhodium chloride by dissolving rhodium powder in a hydrochloric acid solution within a U-shaped electrolytic cell under an alternating current. google.com This method is reported to have a high rhodium yield (≥99.9%), generate no by-products, and allow for the reuse of the hydrochloric acid, presenting a more environmentally benign alternative to traditional high-temperature chlorination. google.com Other green chemistry approaches applicable to the synthesis of rhodium compounds include the use of alternative energy sources like microwave irradiation to reduce reaction times and energy input, and the use of safer, biodegradable solvents. nih.govgoogle.com The development of such sustainable routes is crucial for reducing the environmental footprint associated with the production of rhodium compounds.
Strategies for Rhodium Recovery and Recycling from Catalytic Processes
Given the scarcity and high cost of rhodium, its recovery and recycling from spent catalysts is of critical economic and environmental importance. dntb.gov.ua Spent automotive catalysts are the largest secondary source of rhodium. mdpi.com Efficient recycling reduces the need for environmentally impactful mining operations and provides a significant portion of the global supply of platinum group metals (PGMs). recohub.com The primary strategies for rhodium recovery can be broadly categorized into pyrometallurgy, hydrometallurgy, and the emerging field of biosorption. mdpi.comresearchgate.net
Pyrometallurgy involves high-temperature processes like smelting to separate precious metals from the catalyst support. mdpi.comijrpr.com This method is widely used in industry due to its scalability and high recovery rates (over 94%). mdpi.commdpi.com It effectively handles large volumes of spent catalysts and generates less effluent compared to hydrometallurgy. mdpi.comresearchgate.net However, it is energy-intensive, requires significant hardware investment, and can be complex to operate, with potential difficulties in controlling contamination. mdpi.comresearchgate.net
Biosorption represents a greener alternative, utilizing biomass (such as bacteria, fungi, or algae) to adsorb, chelate, or precipitate rhodium from waste streams. mdpi.comresearchgate.net This technology is considered a cost-effective and environmentally friendly route for rhodium recovery due to its low operational costs, small volume requirements, and the low amount of chemicals and sludge produced. mdpi.comresearchgate.net Research has demonstrated the effectiveness of various microorganisms and modified biomass, such as dithiooxamide-immobilized wood bark, in recovering rhodium and other precious metals from real leach solutions. mdpi.comusask.ca
Below is a comparative analysis of these rhodium recovery strategies.
| Feature | Pyrometallurgy | Hydrometallurgy | Biosorption |
| Principle | High-temperature smelting and metal collection. mdpi.commdpi.com | Leaching with aqueous chemical solutions (e.g., acids). mdpi.commdpi.com | Use of biomass to bind and accumulate metal ions. mdpi.com |
| Advantages | High recovery rate (>94%), large capacity, less effluent, scalable. mdpi.comresearchgate.net | Technological simplicity, low cost, short processing time, low-temperature operation. mdpi.comresearchgate.netmdpi.com | Low operating costs, environmentally friendly, low chemical usage, high efficiency for low concentrations. mdpi.comresearchgate.net |
| Disadvantages | High energy consumption, expensive investment, long cycles, complex procedure. mdpi.comresearchgate.net | Lower overall recovery rate, generates large volumes of secondary waste/wastewater. mdpi.comresearchgate.netmdpi.com | Slower process, may require pre-treatment of biomass, still in development for industrial scale. ijrpr.com |
| Typical Use | Large-scale industrial recovery from auto catalysts. researchgate.net | Recovery from auto catalysts and other rhodium-containing wastes. mdpi.comresearchgate.net | Treatment of wastewater and low-concentration effluents. mdpi.com |
Environmental Fate and Behavior of Rhodium(III) Species (Non-Toxicological)
The widespread use of rhodium in automotive catalytic converters is the primary anthropogenic source of this element in the environment. epa.gov While catalytic converters significantly reduce harmful gas emissions, mechanical and thermal stress causes the release of small quantities of rhodium and other PGMs into the environment as airborne particulate matter. epa.govresearchgate.net
This contamination begins with the deposition of these particles in roadside dust and soil. epa.gov Over time, rhodium can be transported from terrestrial to aquatic environments through road runoff. researchgate.net Studies have shown increasing concentrations of rhodium in various environmental matrices, including urban air, roadside soils, sediments, and sludge. epa.govresearchgate.net
The mobility and bioavailability of rhodium in the environment depend on its chemical form. Studies on rhodium nanoparticles (Rh NPs) and ionic forms (Rh(III)) in soil indicate that rhodium is substantially immobilized in soil, showing limited mobility. researchgate.net However, some transport is possible, and its behavior can be influenced by environmental factors. For instance, in aquatic systems, the presence of dissolved organic matter can increase the recovery of Rh(III) in the water column, while its loss in seawater can be significant due to precipitation. researchgate.net
Once in the environment, rhodium species can be taken up by living organisms, a process known as bioaccumulation. epa.gov This has been observed in various aquatic organisms. For example, the freshwater isopod Asellus aquaticus collected from an urban river showed notable concentrations of rhodium. nih.gov Laboratory studies further confirmed that these organisms bioaccumulate rhodium and that this accumulation is time-dependent and related to the concentration in the surrounding environment. nih.gov Similarly, zebra mussels (Dreissena polymorpha) and European eels (Anguilla anguilla) have been shown to take up and accumulate rhodium from their environment, making them potential bioindicators for PGM pollution in aquatic ecosystems. researchgate.net This accumulation in organisms highlights the pathway through which rhodium can enter the food chain. mdpi.com
Future Research Directions and Emerging Paradigms for Rhodium Iii Sodium Chloride Dihydrate
Exploration of Novel Rhodium(III) Sodium Chloride Dihydrate Derivatives with Enhanced Reactivity
The development of novel Rhodium(III) complexes from precursors like this compound is a vibrant area of research, aimed at creating catalysts with superior activity and selectivity. A primary strategy involves the synthesis of heteroleptic complexes, where a variety of ligands are coordinated to the rhodium center. By systematically varying the electronic and steric properties of these ligands, researchers can fine-tune the reactivity of the resulting complex. For instance, the synthesis of Rh(III) polypyridyl complexes with different π-acceptor and σ-donor ligands has been explored to modulate their photophysical and electrochemical properties, which in turn influences their catalytic performance. dcu.ie
Another promising approach is the design of pincer-type Rhodium(III) complexes. These feature a tridentate ligand that binds to the metal center in a meridional fashion, creating a highly stable and well-defined coordination environment. nih.gov This structural rigidity can lead to enhanced catalytic selectivity. Research into a novel pincer-type Rh(III) complex with a 2,6-bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine ligand demonstrated a distorted octahedral geometry, which influences its reactivity towards biomolecules. nih.gov Further exploration in this area involves modifying the pincer ligand backbone to control the electronic properties and steric accessibility of the rhodium center, thereby enhancing its reactivity for specific transformations.
The synthesis of supramolecular Rhodium(III) complexes represents another frontier. core.ac.uk These architectures can feature multiple rhodium centers, creating cooperative catalytic effects or enabling multi-step reactions in a single system. Research efforts are focused on designing and synthesizing new mononuclear and dinuclear Rh(III) complexes with potential applications in materials science and medicine, starting from simple rhodium salt precursors. core.ac.uk
Table 1: Strategies for Developing Novel Rh(III) Derivatives
| Strategy | Description | Potential Enhancement |
|---|---|---|
| Heteroleptic Complex Synthesis | Incorporating a variety of ligands with different electronic and steric properties around the Rh(III) center. | Tunable reactivity, selectivity, and photophysical properties. dcu.ie |
| Pincer Ligand Design | Utilizing rigid tridentate ligands to create a stable and well-defined coordination sphere. | Increased catalytic selectivity and stability. nih.gov |
| Supramolecular Architectures | Constructing multi-metallic complexes to enable cooperative effects or tandem catalysis. | Novel reaction pathways and enhanced catalytic efficiency. core.ac.uk |
Integration of Artificial Intelligence and Machine Learning in Rhodium(III) Complex Design
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as indispensable tools for accelerating the design and discovery of novel catalysts. innovations-report.com In the context of rhodium catalysis, these computational approaches can sift through vast chemical spaces to identify promising ligand-metal combinations, a task that is immensely challenging through traditional experimental methods alone. mikkelschmidt.dk
One key application of ML is the development of predictive models for catalytic performance. By training algorithms on existing datasets of rhodium-catalyzed reactions, researchers can predict the activity and selectivity of new, untested catalyst candidates. For example, an interpretable machine learning approach was used to predict the performance of promoted Rh-based catalysts for higher alcohol synthesis. acs.orgnih.gov The model identified the promoter's cohesive energy and its alloy formation energy with rhodium as key descriptors for catalytic activity. nih.gov This data-driven approach allows for the computational screening of potential promoters, guiding experimental efforts toward the most promising systems. acs.orgnih.gov
Furthermore, generative models and inverse design frameworks are being developed to create entirely new organometallic complexes with desired properties from the ground up. openreview.netrsc.org An inverse-design framework named OM-Diff, based on a diffusion generative model, has been created for the in silico design of organometallic complexes. This model operates on 3D atomic representations and can be guided by a property predictor to generate novel catalyst structures optimized for specific reactions, such as cross-coupling. rsc.orgdtu.dk Such inverse design strategies, which combine generative models with quantum chemistry calculations, can significantly reduce the time and resources required for catalyst optimization. mikkelschmidt.dkopenreview.net
Table 2: Applications of AI/ML in Rhodium Catalyst Design
| AI/ML Application | Description | Impact on Catalyst Development |
|---|---|---|
| Predictive Modeling | Training algorithms on reaction data to predict the performance of unseen catalysts. acs.orgnih.gov | Accelerates screening by prioritizing promising candidates for synthesis and testing. innovations-report.com |
| Descriptor Identification | Using ML to find fundamental correlations between catalyst properties and performance. nih.gov | Provides rational design guidelines for improving catalysts. acs.org |
| Inverse Design | Employing generative models to create novel catalyst structures with optimized target properties. openreview.netrsc.org | Moves beyond screening existing compounds to generating entirely new, purpose-built catalysts. mikkelschmidt.dk |
Advancements in In-Situ Spectroscopic Techniques for Real-Time Mechanistic Insights
A deep understanding of catalytic mechanisms is crucial for the rational design of more efficient catalysts. In-situ and operando spectroscopic techniques, which monitor the catalyst under actual reaction conditions, are powerful tools for gaining these insights. acs.org These methods provide a real-time window into the structural evolution of the catalyst and the formation of key reaction intermediates. researchgate.net
For rhodium-based systems, techniques such as high-pressure infrared (IR) spectroscopy, Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), and X-ray Absorption Fine Structure (XAFS) have been particularly informative. acs.orgstanford.edu For example, a combination of energy-dispersive XAFS and DRIFTS was used to study the structural changes of a Rh/Al₂O₃ catalyst during the reaction of CO and NO. stanford.edu The study revealed that the nature of the rhodium centers, including their oxidation state and aggregation, is highly dependent on the temperature and the partial pressures of the reacting gases. stanford.edu Similarly, operando FTIR spectroscopy has been used to monitor the deactivation of a rhodium catalyst in hydroformylation reactions, correlating the loss of selectivity with specific structural changes in the catalyst, such as the oxidation of phosphite (B83602) ligands and the formation of rhodium carbonyl clusters. rsc.orgrsc.org
These advanced spectroscopic studies provide direct evidence for proposed catalytic cycles and help identify rate-limiting steps or deactivation pathways. researchgate.netnih.gov For instance, in-situ DRIFTS studies of CO oxidation on rhodium catalysts have helped to track the interconversion between rhodium nanoparticles and single-atom sites, which significantly impacts catalytic activity. nih.gov The mechanistic knowledge gained from these real-time observations is invaluable for engineering more robust and active catalysts derived from precursors like this compound. researchgate.netnih.gov
Discovery of New Catalytic Transformations Enabled by this compound Precursors
This compound serves as a versatile entry point for generating catalysts capable of facilitating a wide array of novel and powerful organic transformations. sigmaaldrich.comnumberanalytics.com Research in this area is continually expanding the synthetic chemist's toolbox, enabling the construction of complex molecular architectures with high efficiency and selectivity.
A significant area of development is in rhodium-catalyzed C-H activation. numberanalytics.com This strategy allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering a more atom-economical approach to synthesis compared to traditional methods that require pre-functionalized substrates. For example, Rhodium(III)-catalyzed syntheses of heterocycles like isoquinolones have been developed using directing groups that also act as internal oxidants. acs.org This approach has been shown to improve reactivity, allowing reactions to proceed at room temperature with low catalyst loadings and expanding the substrate scope to include terminal alkynes for the first time. acs.org
Another fertile ground for discovery is the use of rhodium catalysts in transformations involving diazo compounds. rsc.orgresearchgate.net These reactions often proceed via the formation of a rhodium-carbene intermediate, which can then undergo a variety of subsequent reactions, including C-H activation, carbene insertion, and annulation sequences. rsc.orgresearchgate.netnih.gov This methodology has been successfully applied to the synthesis of a diverse range of heterocyclic and carbocyclic compounds, such as isoquinolones, indoles, and seven-membered rings. rsc.orgresearchgate.net The versatility of rhodium catalysis allows for formal (3+2), (4+1), or (4+2) cycloadditions, providing rapid access to complex molecular frameworks. nih.gov The continuous exploration of these and other rhodium-catalyzed reactions promises to uncover new synthetic pathways and streamline the synthesis of valuable molecules. numberanalytics.comresearchgate.net
Role of this compound in Next-Generation Materials Development (e.g., Quantum Materials, Advanced Composites)
The unique electronic and physical properties of rhodium, accessed through precursors like this compound, are positioning it as a critical component in the development of next-generation materials. While traditionally used in catalysis, rhodium's applications are expanding into high-technology fields such as quantum computing and advanced sensors. proplate.com
In the realm of quantum computing, materials with high stability and conductivity are essential for the reliable performance of quantum bits (qubits). Rhodium is gaining attention for its potential to enhance quantum systems due to its excellent electrical conductivity and high resistance to oxidation. proplate.com Research suggests that rhodium's specific electronic properties make it a candidate for creating stable and efficient connectors within quantum circuits, which could be a significant step in managing quantum information. proplate.com
Furthermore, rhodium's resistance to wear and oxidation, combined with its conductivity, makes it an ideal material for ultra-sensitive sensors. proplate.com These sensors are vital for developing future technologies where minute changes in temperature, pressure, or electromagnetic fields must be measured with extreme precision, such as in fusion reactors or instruments for space exploration. proplate.com Rhodium and its alloys, often applied as precision plating, can enhance the durability and performance of microelectromechanical systems (MEMS) used in this advanced sensor technology. proplate.com While direct synthesis of these materials from this compound is a multi-step process, it serves as the initial source for creating the rhodium compounds needed for these advanced deposition and fabrication techniques.
Contribution to Circular Economy Principles through Rhodium(III) Catalysis Research
Rhodium catalysis is poised to make significant contributions to the development of a circular economy by enabling more sustainable chemical processes and facilitating the recycling of valuable materials. The principles of a circular economy focus on minimizing waste and making the most of resources, which aligns well with two key areas of rhodium catalysis research: catalyst recycling and biomass valorization.
Given the high cost and scarcity of rhodium, its recovery and recycling from spent catalysts is a critical economic and environmental concern. dfpmr.commdpi.com Rhodium is a key component of platinum group metals (PGMs) that are central to many industrial catalytic processes, and establishing efficient recycling loops is essential for sustainability. matthey.com Research is focused on developing advanced methods to extract and refine rhodium from end-of-life products, such as automotive catalytic converters and industrial catalysts, so it can be reused. dfpmr.commatthey.com For homogeneous catalysts, techniques like fluorous biphasic separation are being explored to enable the mild and efficient recycling of intact rhodium complexes after a reaction, preventing the loss of the valuable metal. acs.org
Beyond recycling the catalyst itself, rhodium-catalyzed reactions are being developed to convert waste streams into valuable products. One promising avenue is the conversion of waste biomass into green hydrogen. researchgate.net This process supports circular economy concepts by transforming waste into a clean energy resource. researchgate.net By designing rhodium catalysts that can efficiently break down complex biomass feedstocks or upcycle waste plastics, researchers can help close material loops, reduce reliance on fossil fuels, and create more sustainable manufacturing pathways. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
